Isopropanolamine myristate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

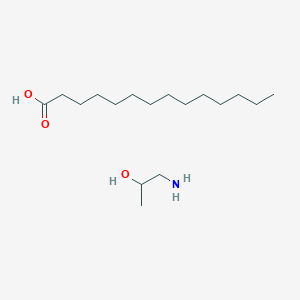

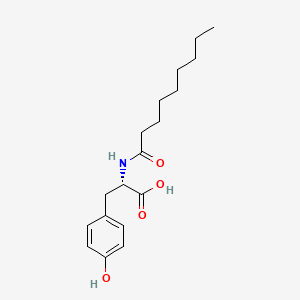

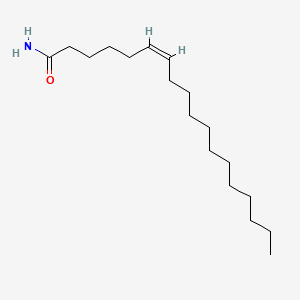

Isopropanolamine myristate is a chemical compound with the molecular formula C17H37NO3. It is a derivative of myristic acid and isopropanolamine, combining the properties of both components. This compound is used in various applications, particularly in the cosmetics and pharmaceutical industries, due to its surfactant and emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropanolamine myristate is synthesized through the reaction of myristic acid with isopropanolamine. The reaction typically involves the esterification of myristic acid with isopropanolamine under controlled conditions. The process can be summarized as follows:

Catalyst Preparation: Selecting an appropriate catalyst is crucial. Common catalysts include acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.

Raw Material Proportioning: Myristic acid and isopropanolamine are mixed in a specific molar ratio, often with an excess of isopropanolamine to drive the reaction to completion.

Reaction Conditions: The mixture is heated to a specific temperature, usually between 130°C to 180°C, under controlled pressure conditions to facilitate the esterification reaction.

Separation and Purification: After the reaction, the product is separated and purified using methods such as distillation or crystallization to obtain high-purity this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality. Industrial production may also incorporate advanced techniques like high-speed mixing and multi-stage purification to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Isopropanolamine myristate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Isopropanolamine myristate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.

Biology: The compound is employed in studies related to cell membrane permeability and lipid interactions.

Medicine: It is used in pharmaceutical formulations to enhance drug delivery and absorption through the skin.

Industry: This compound is used in the production of cosmetics, personal care products, and industrial cleaners due to its emulsifying properties

Mechanism of Action

The mechanism of action of isopropanolamine myristate involves its ability to alter the surface properties of substances. As an emulsifier, it reduces the surface tension between different phases, allowing them to mix more effectively. In pharmaceutical applications, it enhances the penetration of active ingredients through biological membranes by disrupting the lipid bilayer, thereby increasing drug absorption .

Comparison with Similar Compounds

Isopropanolamine myristate can be compared with other similar compounds such as:

Isopropyl myristate: Both compounds are used as emulsifiers and penetration enhancers, but this compound has additional amine functionality, which can provide unique properties in certain applications.

Lauramide MIPA: Similar in structure but derived from lauric acid, it is used in cosmetics for its surfactant properties.

Stearamide MIPA: Derived from stearic acid, it is used in formulations requiring higher melting points and stability

This compound stands out due to its specific combination of myristic acid and isopropanolamine, providing a unique balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

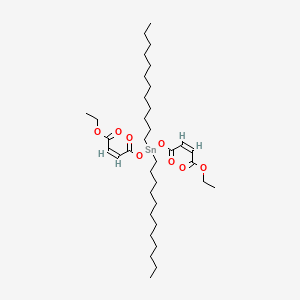

CAS No. |

64012-06-2 |

|---|---|

Molecular Formula |

C17H37NO3 |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

1-aminopropan-2-ol;tetradecanoic acid |

InChI |

InChI=1S/C14H28O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3(5)2-4/h2-13H2,1H3,(H,15,16);3,5H,2,4H2,1H3 |

InChI Key |

HRTFUMOKDUHNIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O.CC(CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)